molecular formula C10H11N3O3 B1293062 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid CAS No. 1171972-67-0

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1293062
CAS RN: 1171972-67-0
M. Wt: 221.21 g/mol
InChI Key: UHDVDKQSBPUIIS-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a derivative of pyrazole and isoxazole, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various biological activities, and their derivatives are often explored for potential pharmacological properties. Isoxazoles, similarly, are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through cyclocondensation reactions involving various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride and the corresponding amine or pyrazole .

Molecular Structure Analysis

The molecular structure of pyrazole and isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, confirming the presence of the pyrazole and carboxylic acid functional groups . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole and isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under the action of aqueous KOH . Additionally, pyrazole derivatives can undergo functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives can be studied through experimental and theoretical methods. The experimental FT-IR and NMR chemical shifts can be compared to those calculated by density functional theory (DFT) to understand the electronic structure of the molecule. Thermo gravimetric analysis can provide information on the thermal stability of the compound. The HOMO-LUMO energy levels can be constructed to study electronic transitions within the molecule .

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

Heterocyclic compounds, including pyrazole derivatives, are foundational in organic chemistry for synthesizing various biologically active compounds. Pyrazole carboxylic acid derivatives, in particular, demonstrate a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in medicinal chemistry due to their versatile synthetic applicability and notable biological activity. The synthesis methods for pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, showcasing their importance across multiple domains of scientific research (Cetin, 2020).

Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for its value as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This class of compounds is pivotal in the synthesis of heterocycles and dyes, underlining the versatile application of pyrazole derivatives in creating a wide range of precursors for innovative transformations in medicinal and organic chemistry (Gomaa & Ali, 2020).

Anticancer Agents Development

The Knoevenagel condensation has been instrumental in the development of α, β‐unsaturated ketones/carboxylic acids, which are crucial for generating biologically fascinating molecules with notable anticancer activity. This synthesis strategy has been applied to various pharmacophoric aldehydes and active methylenes, creating a vast library of chemical compounds that exhibit significant anticancer potential by targeting different cancer-related biomolecules (Tokala, Bora, & Shankaraiah, 2022).

Pyrazole Heterocycles Synthesis

Pyrazole derivatives are recognized as pharmacophores due to their presence in many biologically active compounds. They are extensively used as synthons in organic synthesis and display a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under various conditions, offering strategies to combine heterocyclic nuclei with pyrazoles to create new categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-7(4-13(3)11-5)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVDKQSBPUIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CN(N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649271
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

CAS RN

1171972-67-0
Record name 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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